Class-Level Binding Potential: Ureido-Thiazole Glucokinase Activation
No direct head-to-head comparison or specific quantitative data was found for this exact compound. As a class, ureido-thiazole derivatives have been patented as glucokinase (GK) activators, a validated target for type 2 diabetes . The patent provides a general formula and claims compounds with an EC50 of less than 10 µM for GK activation. However, the activity of this specific compound is unknown. The differentiation from other class members is purely structural, based on the unique m-tolyl/p-tolyl combination, and no potency or selectivity data can be attributed to it. This item is included to illustrate the potential application space but cannot serve as quantitative evidence for this compound's selection.
| Evidence Dimension | In vitro Glucokinase Activation (EC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | General class claim: <10 µM |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro enzymatic assay (as per patent WO/2007/006791) |
Why This Matters
This defines the potential therapeutic application space for the class, but the lack of specific data for this compound means its differentiation remains purely structural at this time.
- [1] Murray, A., et al. 'Ureido-thiazole glucokinase activators.' US Patent 7,884,210, February 8, 2011. View Source
